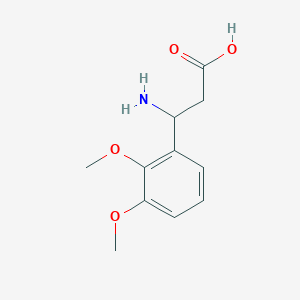

3-Amino-3-(2,3-dimethoxyphenyl)propanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-amino-3-(2,3-dimethoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4/c1-15-9-5-3-4-7(11(9)16-2)8(12)6-10(13)14/h3-5,8H,6,12H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZFWLSJPXJTSMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10392004 | |

| Record name | 3-amino-3-(2,3-dimethoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10392004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34840-98-7 | |

| Record name | 3-amino-3-(2,3-dimethoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10392004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Amino-3-(2,3-dimethoxyphenyl)propanoic acid chemical properties

Chemical Identity, Synthetic Methodologies, and Pharmaceutical Applications

Executive Summary

This technical guide provides a comprehensive analysis of 3-Amino-3-(2,3-dimethoxyphenyl)propanoic acid (also known as

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11]

The 2,3-dimethoxy substitution pattern on the phenyl ring imparts specific electronic and steric properties that distinguish this molecule from its more common 3,4-dimethoxy isomer. The electron-donating methoxy groups increase the electron density of the aromatic ring, influencing both its synthetic reactivity and receptor binding affinity.

Table 1: Key Physicochemical Properties

| Property | Data | Note |

| IUPAC Name | This compound | |

| Common Name | ||

| CAS Number | 34840-98-7 (Racemic) | Specific isomers may carry distinct CAS.[1][2] |

| Molecular Formula | ||

| Molecular Weight | 225.24 g/mol | |

| Melting Point | 197–201 °C (dec.) | Typical for zwitterionic amino acids. |

| Boiling Point | ~368.1 °C (Predicted) | Decomposes before boiling at atm pressure. |

| pKa Values | Estimated based on | |

| Solubility | Water, Aqueous Acid, DMSO | Poor solubility in non-polar organics (DCM, Hexane). |

| Appearance | White to off-white crystalline powder | Hygroscopic in salt form. |

Synthetic Methodologies & Stereochemical Control

The synthesis of 3-amino-3-arylpropanoic acids is historically challenging due to the need to introduce the amine functionality at the

Method A: The Modified Rodionov Reaction (Racemic Synthesis)

The most direct route to the racemic scaffold is the Rodionov reaction, a condensation of an aromatic aldehyde with malonic acid and ammonium acetate.

-

Mechanism: The reaction proceeds via a Knoevenagel condensation to form a cinnamic acid intermediate, followed by a Michael addition of ammonia and subsequent decarboxylation.

-

Critical Insight: The 2,3-dimethoxy substitution creates steric crowding near the aldehyde carbonyl. Unlike the 3,4-isomer, the 2-methoxy group can twist the ring out of planarity, potentially slowing the initial condensation step. High-boiling solvents (ethanol/ethylene glycol) are often required to drive conversion.

Method B: Enzymatic Resolution (Chiral Synthesis)

For pharmaceutical applications requiring enantiopurity (typically the (S)-isomer), enzymatic resolution of the ester derivative is the gold standard.

-

Workflow: The racemic

-amino ester is subjected to lipase-catalyzed hydrolysis.[4] The enzyme selectively hydrolyzes the (S)-ester to the (S)-acid, leaving the (R)-ester intact. -

Advantage: This method operates under mild conditions (pH 7-8, ambient temp), preventing racemization and decomposition of the electron-rich dimethoxy ring.

Synthesis & Resolution Workflow

Figure 1: Workflow for the synthesis of the racemic acid via Rodionov reaction followed by enzymatic resolution to isolate the enantiopure (S)-isomer.

Analytical Characterization

Validating the identity and purity of this compound requires specific analytical markers.

Nuclear Magnetic Resonance (NMR)

-

H NMR (D

-

-CH: A triplet or doublet of doublets (dd) around

-

-CH

-

Methoxy Groups: Two sharp singlets around

3.7–3.9 ppm. The 2-methoxy signal may be slightly upfield due to shielding effects if the ring is twisted. -

Aromatic Region: A multiplet of 3 protons (H-4, H-5, H-6) in the

6.8–7.2 ppm range.

-

-CH: A triplet or doublet of doublets (dd) around

Chiral HPLC

To determine Enantiomeric Excess (ee%):

-

Column: Chiralpak ZWIX(+) or Crownpak CR(+) (specifically designed for amino acids).

-

Mobile Phase: Aqueous

(pH 1.5–2.0) with Acetonitrile modifier.[3] -

Detection: UV at 210 nm (peptide bond/carboxyl) and 280 nm (aromatic ring).

Pharmaceutical Applications

Peptidomimetics & Metabolic Stability

-Amino acids are "non-natural" building blocks. Incorporating this compound into a peptide sequence creates a "-

Mechanism of Stability: Human proteolytic enzymes (peptidases) are stereospecific for

-peptide bonds formed by L- -

Neuropharmacology: The 2,3-dimethoxy motif is structurally homologous to specific neurotransmitter modulators. Derivatives of this amino acid are investigated as integrin antagonists and potential agents for neuroprotection, leveraging the electron-rich ring to scavenge reactive oxygen species (ROS).

Figure 2: Mechanistic logic of peptidomimetic stability. The insertion of the

Experimental Protocols

Protocol A: Synthesis of Racemic this compound

Reagents: 2,3-Dimethoxybenzaldehyde (10 mmol), Malonic acid (10 mmol), Ammonium acetate (20 mmol), Ethanol (95%).

-

Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 2,3-dimethoxybenzaldehyde and malonic acid in Ethanol (20 mL).

-

Addition: Add Ammonium acetate in a single portion.

-

Reflux: Heat the mixture to reflux (approx. 80°C) with vigorous magnetic stirring for 6–8 hours.

-

Note: Monitor by TLC. The disappearance of the aldehyde spot indicates completion.

-

-

Workup: Cool the reaction mixture to room temperature. A white precipitate (the

-amino acid) often forms. -

Filtration: Filter the crude solid. Wash with cold ethanol (2 x 5 mL) and diethyl ether (2 x 5 mL) to remove unreacted aldehyde and colored impurities.

-

Recrystallization: Recrystallize from hot water/ethanol (1:1) to yield the pure zwitterionic acid.

Protocol B: Enzymatic Resolution to (S)-Isomer

Reagents: Racemic methyl ester of the target acid, Candida antarctica Lipase B (immobilized, e.g., Novozym 435), Phosphate buffer (pH 7.5).

-

Suspension: Suspend the racemic methyl ester (1 g) in Phosphate buffer (20 mL).

-

Enzyme Addition: Add CAL-B beads (100 mg).

-

Incubation: Stir at 30°C. Maintain pH 7.5 using an auto-titrator with 1M NaOH (or monitor manually).

-

Termination: Stop the reaction at 50% conversion (indicated by NaOH consumption).

-

Separation: Filter off the enzyme beads.

-

Extraction:

-

Extract the aqueous phase with Ethyl Acetate at pH 7.5 to remove the unreacted (R)-ester .

-

Acidify the aqueous phase to pH 2.0 with HCl and extract with Ethyl Acetate (or concentrate and crystallize) to isolate the (S)-acid .

-

References

-

PubChem. (n.d.).[5] this compound. National Library of Medicine. Retrieved from [Link]

-

Accela ChemBio. (n.d.). 3-Amino-3-(2,3-dimethoxyphenyl)propionic Acid Properties. Retrieved from [Link]

-

Rodionov, V. M. (1926). Über die Synthese von

-Aminosäuren. Berichte der deutschen chemischen Gesellschaft. (Foundational methodology for Rodionov reaction).[6][7] -

Soloshonok, V. A., et al. (2025).[5][3] Asymmetric Synthesis of

-Amino Acids. Chemical Reviews. (Context on enzymatic resolution of

Sources

- 1. 5472-68-4,2,4-Dichloro-DL-phenylalanine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. 412925-23-6,3-Amino-3-(2,4-difluorophenyl)propionic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid | C11H15NO4 | CID 597182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. farmaciajournal.com [farmaciajournal.com]

- 7. farmaciajournal.com [farmaciajournal.com]

3-Amino-3-(2,3-dimethoxyphenyl)propanoic acid molecular weight

An In-Depth Technical Guide to 3-Amino-3-(2,3-dimethoxyphenyl)propanoic acid: Properties, Synthesis, and Applications in Drug Discovery

Authored by: A Senior Application Scientist

Foreword

In the landscape of modern medicinal chemistry and neuropharmacology, the exploration of novel molecular scaffolds that can serve as foundational building blocks for next-generation therapeutics is of paramount importance. Among the myriad of structures under investigation, non-proteinogenic amino acids have emerged as a particularly fruitful area of research. Their inherent chirality and versatile chemical functionalities allow for the synthesis of complex molecules with precise three-dimensional arrangements, a critical factor in designing selective and potent drug candidates. This guide provides a comprehensive technical overview of this compound, a compound of significant interest to researchers and drug development professionals. We will delve into its fundamental physicochemical properties, discuss synthetic strategies, and explore its current and potential applications, particularly within the realm of neuroscience. The insights provided herein are intended to equip scientists with the necessary knowledge to effectively harness the potential of this versatile molecule in their research and development endeavors.

Molecular Profile and Physicochemical Properties

This compound is a non-proteinogenic β-amino acid derivative. Its structure is characterized by a propanoic acid backbone with an amino group at the β-position and a 2,3-dimethoxyphenyl substituent attached to the same carbon. This unique arrangement confers specific steric and electronic properties that are central to its utility in medicinal chemistry.

Key Identifiers and Molecular Weight

The molecular formula for this compound is C₁₁H₁₅NO₄, which corresponds to a molecular weight of 225.24 g/mol .[1][2][3][4] The compound exists as two enantiomers, (S) and (R), as well as a racemic mixture. It is crucial for researchers to consider the stereochemistry of the molecule, as different enantiomers can exhibit distinct pharmacological activities.

| Identifier | Value | Reference |

| Molecular Formula | C₁₁H₁₅NO₄ | [1][2] |

| Molecular Weight | 225.24 g/mol | [1][2][3][4] |

| CAS Number (S)-enantiomer | 752198-18-8 | [1] |

| CAS Number (R)-enantiomer | 742691-70-9 | [2] |

| CAS Number (Racemate) | 34840-85-2 | [3] |

| CAS Number (HCl Salt) | 36412-23-4 | [5] |

Physicochemical Characteristics

The physicochemical properties of a compound are critical determinants of its behavior in biological systems, influencing everything from solubility and membrane permeability to metabolic stability.

| Property | Value | Reference |

| Appearance | White to pale yellow solid/powder | [1][2] |

| Melting Point | 197-201 °C (decomposes) for (S)-enantiomer | [1] |

| Purity | Typically ≥98% (HPLC) | [1][2] |

| Optical Rotation ([α]D) | -4 ± 1º (c=1 in 0.5N NaOH) for (S)-enantiomer | [1] |

| +3 ± 2º (c=1 in 0.5N NaOH) for (R)-enantiomer | [2] | |

| Storage Conditions | 0 - 8 °C | [1][2] |

The dimethoxyphenyl group enhances the molecule's ability to engage in various non-covalent interactions, including hydrogen bonding and π-π stacking, which are often crucial for high-affinity binding to biological targets.[1][2] Its favorable solubility and stability under a range of conditions make it a practical choice for laboratory applications.[1]

Synthesis and Chemical Reactivity

As a synthetic building block, this compound provides a versatile scaffold for the creation of more complex molecules.[1][2] While specific, detailed synthetic routes for this exact compound are proprietary or described in specialized literature, we can outline a general, logical synthetic workflow based on established organic chemistry principles for β-amino acids.

Retrosynthetic Analysis and Proposed Synthetic Workflow

A common approach to the synthesis of β-amino acids involves the addition of a nitrogen-containing nucleophile to an α,β-unsaturated carbonyl compound (a Michael addition) or the reaction of an enolate with an electrophilic nitrogen source.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid | C11H15NO4 | CID 597182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-amino-3-(3,5-dimethoxyphenyl)propanoic Acid | C11H15NO4 | CID 5107763 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chiralen.com [chiralen.com]

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 3-Amino-3-(2,3-dimethoxyphenyl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive, step-by-step methodology for the complete structure elucidation of the novel compound, 3-Amino-3-(2,3-dimethoxyphenyl)propanoic acid. As a Senior Application Scientist, this document moves beyond a simple listing of procedures to offer a rationale-driven narrative, explaining the causality behind each experimental choice. The protocols detailed herein are designed to be self-validating, ensuring a high degree of confidence in the final determined structure. This guide is grounded in authoritative analytical chemistry principles and is extensively referenced to support key claims and procedural standards.

Introduction and Preliminary Assessment

This compound is a substituted β-amino acid, a class of compounds with significant interest in medicinal chemistry and drug development. Its structural components—a dimethoxyphenyl ring and a β-amino acid backbone—suggest potential applications as a constrained analogue of neurotransmitters or as a building block in the synthesis of more complex bioactive molecules. The primary objective of this guide is to establish an unambiguous structural assignment for this molecule.

Before embarking on advanced spectroscopic analysis, a foundational understanding of the molecule's elemental composition and key functional groups is paramount. This initial phase provides the necessary framework for interpreting subsequent, more complex data.

Elemental Analysis and Molecular Formula Determination

The first crucial step is to determine the molecular formula. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose, offering exceptional mass accuracy.[1][2]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve a small quantity (approximately 1 mg) of the analyte in a suitable solvent, such as methanol or acetonitrile, to a final concentration of 10-50 µg/mL.

-

Instrumentation: Employ a high-resolution mass spectrometer, such as an Orbitrap or Time-of-Flight (TOF) analyzer.

-

Ionization: Utilize a soft ionization technique, like Electrospray Ionization (ESI), in positive ion mode to generate the protonated molecular ion [M+H]⁺.

-

Calibration: Calibrate the instrument using a standard of known masses to ensure high mass accuracy (typically < 5 ppm).[3]

-

Data Acquisition: Acquire the mass spectrum over a relevant m/z range.

-

Data Analysis: The precise mass of the [M+H]⁺ ion is used to calculate the molecular formula. For this compound, the expected molecular formula is C₁₁H₁₅NO₄.

Expected Result:

| Parameter | Value |

| Molecular Formula | C₁₁H₁₅NO₄ |

| Calculated Exact Mass | 225.1001 g/mol |

| Observed [M+H]⁺ (Hypothetical) | 226.1074 m/z |

Functional Group Identification via Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides rapid and definitive evidence for the presence of key functional groups by identifying their characteristic vibrational frequencies.[4][5][6]

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation: Prepare the sample as a KBr pellet or utilize an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid sample.

-

Data Acquisition: Record the spectrum over the mid-infrared range (4000-400 cm⁻¹).

-

Data Analysis: Identify characteristic absorption bands corresponding to the expected functional groups.

Expected FTIR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-2800 | Broad | O-H stretch (carboxylic acid), N-H stretch (amine) |

| 3050-3000 | Weak-Medium | Aromatic C-H stretch |

| 2950-2850 | Medium | Aliphatic C-H stretch |

| ~1710 | Strong | C=O stretch (carboxylic acid) |

| ~1600, ~1470 | Medium | Aromatic C=C bending |

| ~1250, ~1050 | Strong | C-O stretch (methoxy and carboxylic acid) |

Comprehensive Spectroscopic Analysis for Structural Connectivity

With the molecular formula and key functional groups established, the next phase focuses on elucidating the connectivity of the atoms using a suite of Nuclear Magnetic Resonance (NMR) experiments.

One-Dimensional (1D) NMR: ¹H and ¹³C Spectra

1D NMR provides the initial map of the proton and carbon environments within the molecule.

Experimental Protocol: 1D NMR Spectroscopy

-

Sample Preparation: Dissolve ~5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the proton spectrum, noting the chemical shift (δ), integration, and multiplicity of each signal.

-

¹³C NMR Acquisition: Acquire the carbon spectrum, typically proton-decoupled, to identify the chemical shifts of all unique carbon atoms.

Predicted ¹H NMR Data (400 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.0-7.2 | m | 3H | Ar-H |

| ~4.5 | t | 1H | H-3 |

| ~3.8 | s | 3H | OCH₃ |

| ~3.7 | s | 3H | OCH₃ |

| ~2.8 | d | 2H | H-2 |

| ~12.5 | br s | 1H | COOH |

| ~8.5 | br s | 2H | NH₂ |

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment |

| ~175 | C-1 (COOH) |

| ~152 | Ar-C (C-O) |

| ~148 | Ar-C (C-O) |

| ~130 | Ar-C |

| ~124 | Ar-CH |

| ~118 | Ar-CH |

| ~112 | Ar-CH |

| ~60 | OCH₃ |

| ~55 | OCH₃ |

| ~50 | C-3 |

| ~40 | C-2 |

Two-Dimensional (2D) NMR: Establishing Connectivity

2D NMR experiments are indispensable for unambiguously connecting the atoms identified in the 1D spectra.[7][8]

Logical Workflow for Structure Elucidation:

Caption: Workflow for the structure elucidation of this compound.

Experimental Protocols: 2D NMR Spectroscopy

-

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, identifying adjacent protons. A cross-peak between two proton signals indicates that they are coupled.[7]

-

Expected Correlations: A cross-peak between the signals for H-3 and the two H-2 protons.

-

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon to which it is directly attached.[7][8]

-

Expected Correlations:

-

Aromatic proton signals will correlate with their respective aromatic carbon signals.

-

The H-3 proton signal will correlate with the C-3 carbon signal.

-

The H-2 proton signals will correlate with the C-2 carbon signal.

-

The methoxy proton signals will correlate with the methoxy carbon signals.

-

-

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for connecting the different spin systems and identifying quaternary carbons.[7][8]

-

Expected Key Correlations:

-

H-3 will show correlations to C-1, C-2, and the ipso-carbon of the aromatic ring.

-

H-2 will show correlations to C-1 and C-3.

-

Aromatic protons will show correlations to neighboring aromatic carbons and the ipso-carbon.

-

Methoxy protons will show correlations to their attached aromatic carbons.

-

-

Fragmentation Analysis by Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry provides valuable structural information by inducing fragmentation of the molecular ion and analyzing the resulting fragment ions.[9][10][11]

Experimental Protocol: MS/MS Analysis

-

Instrumentation: Use a mass spectrometer capable of tandem MS, such as a triple quadrupole or an ion trap.

-

Precursor Ion Selection: Isolate the [M+H]⁺ ion (m/z 226.1).

-

Collision-Induced Dissociation (CID): Induce fragmentation of the precursor ion by collision with an inert gas (e.g., argon or nitrogen).

-

Fragment Ion Analysis: Acquire the mass spectrum of the resulting fragment ions.

Plausible Fragmentation Pathway:

Caption: Proposed fragmentation pathway for this compound in MS/MS.

Interpretation of Key Fragments:

-

Loss of H₂O (m/z 208.1): A common loss from the carboxylic acid group.

-

Loss of the Carboxyl Group (m/z 181.1): Indicates the presence of the carboxylic acid moiety.

-

Benzylic Cleavage (m/z 166.1): A characteristic fragmentation resulting from the cleavage of the bond between C-3 and the aromatic ring, leading to a stable benzylic cation. This fragment is highly indicative of the dimethoxyphenylaminoethyl substructure.

-

Loss of NH₃ (m/z 209.1): Loss of ammonia from the amino group.

Ultimate Structure Confirmation: X-ray Crystallography

While the combination of NMR and MS provides a highly confident structural assignment, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of structure by providing a three-dimensional model of the molecule.[12]

Experimental Protocol: X-ray Crystallography

-

Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization conditions.

-

Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using an X-ray diffractometer.

-

Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding precise bond lengths, bond angles, and stereochemistry.

Conclusion

The systematic application of a suite of modern analytical techniques, beginning with foundational methods like HRMS and FTIR, and progressing to advanced 1D and 2D NMR and MS/MS, allows for the complete and unambiguous structure elucidation of this compound. The logical workflow presented in this guide, which emphasizes the synergy between different analytical approaches, ensures a high degree of confidence in the final structural assignment. For absolute stereochemical determination, X-ray crystallography remains the gold standard. This comprehensive approach is essential for the rigorous characterization of novel compounds in the pharmaceutical and chemical research landscape.

References

- Bruker. (n.d.). NMR Spectroscopy Acquisition and Processing.

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). X-ray Crystallography. Retrieved from [Link]

-

Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

- Gunther, H. (2013).

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

ResolveMass Laboratories Inc. (n.d.). High Resolution Mass Spectrometry (HRMS) Analysis. Retrieved from [Link]

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

University of Chicago, Chemistry Department, NMR Facility. (n.d.). Protocols. Retrieved from [Link]

-

Wiley-VCH. (2016). Mass Spectrometry of Amino Acids and Proteins. Retrieved from [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. nmrcenter.buffalo.edu [nmrcenter.buffalo.edu]

- 3. algimed.com [algimed.com]

- 4. www1.udel.edu [www1.udel.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. emerypharma.com [emerypharma.com]

- 8. Protocols | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. application.wiley-vch.de [application.wiley-vch.de]

- 11. Amino acids [medizin.uni-muenster.de]

- 12. whitman.edu [whitman.edu]

3-Amino-3-(2,3-dimethoxyphenyl)propanoic Acid: A Strategic Scaffold for Neuroactive Peptidomimetics

The following technical guide details the pharmacological utility, synthesis, and experimental application of 3-Amino-3-(2,3-dimethoxyphenyl)propanoic acid (also known as

Part 1: Core Directive & Technical Overview

The Molecule at a Glance

This compound is a

-

Synonyms:

-(2,3-dimethoxyphenyl)-alanine; 3-Amino-3-(2,3-dimethoxyphenyl)propionic acid -

CAS Numbers:

-

Molecular Formula:

[7] -

Molecular Weight: 225.24 g/mol [8]

Pharmacological Significance

In neuropharmacology, this compound serves as a critical building block rather than a standalone drug. Its value lies in three key mechanisms:

-

Proteolytic Resistance: The incorporation of

-amino acids into peptide sequences (peptidomimetics) dramatically increases resistance to enzymatic degradation by peptidases (e.g., DPP-4, neprilysin). This is crucial for extending the half-life of neuroactive peptides like enkephalins or substance P analogs. -

Conformational Constraint: The extra methylene group alters the torsion angles (

) of the peptide backbone, often inducing stable secondary structures (e.g., 14-helices) that can enhance binding affinity to G-protein coupled receptors (GPCRs). -

Electronic & Steric Targeting: The 2,3-dimethoxy substitution pattern mimics the catechol moiety found in dopamine and norepinephrine but lacks the metabolic instability of free hydroxyl groups. This allows the molecule to interact with hydrophobic pockets in monoamine transporters or receptors (e.g., Sigma-1, Dopamine D2) with improved metabolic stability.

Part 2: Synthesis & Experimental Protocols

Synthesis Strategy: Modified Rodionov Reaction

While several routes exist (e.g., Arndt-Eistert homologation), the most scalable method for research purposes is the condensation of 2,3-dimethoxybenzaldehyde with malonic acid and ammonium acetate.

Protocol: Synthesis of Racemic this compound

Reagents:

-

2,3-Dimethoxybenzaldehyde (1.0 eq)

-

Malonic acid (1.1 eq)

-

Ammonium acetate (2.0 eq)

-

Ethanol (Solvent)

Step-by-Step Methodology:

-

Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 16.6 g (100 mmol) of 2,3-dimethoxybenzaldehyde and 11.4 g (110 mmol) of malonic acid in 100 mL of absolute ethanol.

-

Addition: Add 15.4 g (200 mmol) of ammonium acetate to the solution.

-

Reflux: Heat the mixture to reflux (

) with vigorous stirring for 6–8 hours. The reaction proceeds via imine formation followed by decarboxylative condensation. -

Precipitation: Allow the reaction mixture to cool to room temperature. The product often precipitates as a white solid. If not, reduce the volume by rotary evaporation to 50% and cool to

. -

Filtration & Wash: Filter the crude solid and wash with cold ethanol (

mL) followed by diethyl ether ( -

Recrystallization: Recrystallize from ethanol/water (1:1) to yield pure crystals.

-

Characterization: Verify structure via

-NMR and LC-MS.

Self-Validating Check: The melting point should be distinct (approx. 223°C dec). The disappearance of the aldehyde peak in NMR (~10.4 ppm) confirms conversion.

Enantiomeric Resolution (Critical for Bioactivity)

Neuropharmacological targets are chiral. To obtain the active (S)- or (R)- isomer, enzymatic resolution is preferred over chiral synthesis for scale-up.

Protocol: Kinetic Resolution using Penicillin G Acylase (PGA)

-

Esterification: Convert the racemic acid to its ethyl ester using thionyl chloride in ethanol.

-

Enzymatic Hydrolysis: Suspend the racemic ester in phosphate buffer (pH 7.5). Add immobilized Penicillin G Acylase.

-

Monitoring: The enzyme selectively hydrolyzes the (S)- ester to the free (S)- acid, leaving the (R)- ester intact. Monitor conversion via chiral HPLC.

-

Separation: Acidify the aqueous phase to pH 2 and extract the (S)- acid with ethyl acetate. The (R)- ester remains in the organic layer during the initial basic extraction.

Part 3: Application in Solid-Phase Peptide Synthesis (SPPS)

To use this scaffold in neuroactive peptides, it must be Fmoc-protected.

Workflow: Fmoc-Protection

-

Dissolve the amino acid in 10%

. -

Add Fmoc-OSu (1.1 eq) in dioxane.

-

Stir at RT for 12 hours.

-

Acidify and extract to obtain Fmoc-

-(2,3-dimethoxyphenyl)-OH .

SPPS Coupling Protocol:

-

Resin: Rink Amide resin (for C-terminal amides).

-

Coupling Reagents: HATU (1.0 eq) / HOAt (1.0 eq) / DIPEA (2.0 eq). Note: PyBOP is less effective for sterically hindered

-amino acids. -

Time: Double coupling (

hour) is recommended due to the lower reactivity of the

Part 4: Visualization & Logic

Synthesis & Resolution Workflow

The following diagram illustrates the logical flow from raw materials to the enantiomerically pure building block ready for peptide synthesis.

Caption: Workflow for the synthesis, resolution, and protection of the scaffold for use in peptide drug discovery.

Pharmacophore Interaction Model

This diagram visualizes how the specific structural features of the molecule translate to neuropharmacological effects.

Caption: Structural-Activity Relationship (SAR) map linking chemical features to biological outcomes.

Part 5: Quantitative Data & Specifications

Physical Properties Table

| Property | Value | Notes |

| Molecular Weight | 225.24 g/mol | |

| Melting Point | 223°C (dec.) | Decomposes upon melting |

| Solubility | Water (Low), 0.5N NaOH (High), DMSO (High) | Soluble in acidic/basic aqueous solutions |

| pKa (COOH) | ~3.5 | Estimated |

| pKa (NH3+) | ~9.0 | Estimated |

| Appearance | White to pale yellow powder | |

| Storage | 2–8°C, Desiccated | Hygroscopic |

Safety & Handling

-

Hazard: Irritant (Skin/Eye/Respiratory).

-

PPE: Standard lab coat, nitrile gloves, safety goggles.

-

Disposal: Dissolve in combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.

References

-

Steer, D. L., Lew, R. A., Perlmutter, P., & Smith, A. I. (2002).

-Amino acids: Versatile peptidomimetics.Current Medicinal Chemistry , 9(8), 811-822. Link -

Chem-Impex International. Product Monograph: (R)-3-Amino-3-(2,3-dimethoxyphenyl)propionic acid.Chem-Impex Catalog , Product ID: 15638.[9] Link

-

Lelais, G., & Seebach, D. (2004).

-Peptides as Somatostatin Analogues: Induction of a Novel Helix Type.Biopolymers , 76(3), 206-243. Link -

Sigma-Aldrich. Safety Data Sheet: 3-Amino-3-(3,4-dimethoxyphenyl)propionic acid (Analog Reference).Merck KGaA . Link

- Rodionov, V. M., & Malevinskaya, E. T. (1948).Synthesis of -amino acids from aldehydes.Berichte der deutschen chemischen Gesellschaft, 59, 2652. (Classic synthesis reference).

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. CN109503542B - Atorvastatin calcium intermediate and preparation method and application thereof - Google Patents [patents.google.com]

- 4. chemimpex.com [chemimpex.com]

- 5. CAS Index | Ambeed [ambeed.com]

- 6. Acides aminés (AA) | CymitQuimica [cymitquimica.com]

- 7. (S)-3-Amino-3-(3,4-dimethoxy-phenyl)-propionic acid [cymitquimica.com]

- 8. Page loading... [guidechem.com]

- 9. jk-sci.com [jk-sci.com]

An In-Depth Technical Guide on 3-Amino-3-(2,3-dimethoxyphenyl)propanoic Acid as a Putative GABA Analogue

Abstract

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in maintaining the balance between neuronal excitation and inhibition. Consequently, GABA analogues are of significant interest in drug development for treating a range of neurological and psychiatric disorders. This technical guide provides a comprehensive overview of 3-Amino-3-(2,3-dimethoxyphenyl)propanoic acid, a structurally intriguing molecule with the potential to act as a GABA analogue. While direct experimental data for this specific compound is limited, this document, intended for researchers, scientists, and drug development professionals, will extrapolate from the known pharmacology of related compounds to build a strong scientific case for its investigation. We will cover its hypothesized mechanism of action, a plausible synthetic route, and detailed experimental protocols for its evaluation as a novel therapeutic agent.

Introduction: The Rationale for Novel GABA Analogues

The brain's intricate network of neurons relies on a delicate equilibrium between excitatory and inhibitory signals. Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter that counterbalances the excitatory effects of glutamate, thereby preventing neuronal hyperexcitability. A deficiency in GABAergic neurotransmission is implicated in the pathophysiology of numerous neurological and psychiatric conditions, including epilepsy, anxiety disorders, neuropathic pain, and spasticity.[1]

While GABA itself could theoretically be used to treat these conditions, its high polarity and inability to efficiently cross the blood-brain barrier render it ineffective as an orally or intravenously administered drug.[1] This limitation has spurred the development of GABA analogues—molecules designed to mimic the structure and/or function of GABA but with improved pharmacokinetic properties, allowing them to reach the central nervous system.

Prominent examples of successful GABA analogues include gabapentin and pregabalin, which, despite their structural resemblance to GABA, primarily exert their effects by binding to the α2δ subunit of voltage-gated calcium channels.[2] Another important class is represented by phenibut (β-phenyl-GABA), which acts as a GABA mimetic, primarily at GABAB receptors and to a lesser extent at GABAA receptors.[3][4][5] The success of these compounds underscores the therapeutic potential of novel, structurally refined GABA analogues.

This guide focuses on this compound, a molecule that combines the core β-phenyl-γ-aminobutyric acid scaffold with a specific dimethoxy substitution pattern on the phenyl ring. The presence and position of these methoxy groups are hypothesized to modulate the compound's electronic and steric properties, potentially influencing its binding affinity and selectivity for GABA receptors and metabolic stability. This document will lay the groundwork for the systematic investigation of this promising, yet underexplored, compound.

Molecular Profile and Synthesis

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₁₁H₁₅NO₄

-

Molecular Weight: 225.24 g/mol

-

Structure:

The structure features a propanoic acid backbone with an amino group at the β-position (C3) and a 2,3-dimethoxyphenyl substituent also at the β-position. This β-substitution is a key feature shared with other centrally active GABA analogues like phenibut.

Proposed Synthetic Pathway

Proposed Synthesis of this compound

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2,3-dimethoxybenzaldehyde (1 equivalent), malonic acid (1.2 equivalents), and ammonium acetate (2 equivalents) in a suitable solvent such as ethanol or acetic acid.

-

Condensation: Heat the reaction mixture to reflux for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound.

-

Characterization: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis to confirm its structure and purity.

Hypothesized Mechanism of Action and Pharmacological Rationale

Based on its structural similarity to phenibut, it is hypothesized that this compound will act as a GABA mimetic, primarily targeting GABAB receptors and potentially having some activity at GABAA receptors.

Interaction with GABAB Receptors

GABAB receptors are G-protein coupled receptors that, upon activation, lead to the inhibition of adenylyl cyclase and the modulation of Ca²⁺ and K⁺ channels, resulting in a slow and prolonged inhibitory postsynaptic potential. Phenibut is a known agonist at GABAB receptors.[3][4] The phenyl ring in phenibut is crucial for its activity, and it is plausible that the 2,3-dimethoxyphenyl group of the target compound will also facilitate binding to the GABAB receptor.

The 2,3-dimethoxy substitution may influence the compound's activity in several ways:

-

Increased Lipophilicity: The methoxy groups can increase the lipophilicity of the molecule, potentially enhancing its ability to cross the blood-brain barrier.

-

Conformational Restriction: The ortho-methoxy group may sterically interact with the propanoic acid side chain, restricting its conformation. This could lead to a more favorable orientation for binding to the receptor, potentially increasing affinity and/or selectivity.

-

Electronic Effects: The electron-donating nature of the methoxy groups can alter the electron density of the phenyl ring, which may influence its interaction with amino acid residues in the receptor's binding pocket.

Potential Modulation of GABAA Receptors

While phenibut's primary target is the GABAB receptor, it also exhibits some activity at GABAA receptors.[3][4] GABAA receptors are ligand-gated ion channels that mediate fast synaptic inhibition. It is possible that this compound could act as a positive allosteric modulator of GABAA receptors, enhancing the effect of GABA. The structure-activity relationships of various compounds at GABAA receptors are complex, but phenyl substitutions have been shown to influence potency and efficacy.[8]

Hypothesized GABAergic Signaling Pathway Modulation

Caption: Hypothesized dual mechanism of action at GABA receptors.

Experimental Validation Protocols

To validate the hypothesized GABAergic activity of this compound, a series of in vitro experiments are necessary. The following protocols are standard in the field for characterizing novel GABA analogues.

GABA Receptor Binding Assays

Radioligand binding assays are used to determine the affinity of a test compound for a specific receptor.

Protocol for GABAB Receptor Binding Assay:

-

Membrane Preparation: Homogenize rat cortical tissue in a sucrose buffer and perform a series of centrifugations to isolate the synaptic membrane fraction.

-

Assay Buffer: Prepare a Tris-HCl buffer containing MgCl₂.

-

Incubation: In a 96-well plate, incubate the prepared membranes with a known concentration of a radiolabeled GABAB receptor antagonist (e.g., [³H]CGP 54626) and varying concentrations of the test compound (this compound).

-

Non-specific Binding: To determine non-specific binding, a parallel set of incubations should be performed in the presence of a high concentration of a known non-radiolabeled GABAB agonist (e.g., baclofen).

-

Termination and Filtration: After incubation (e.g., 60 minutes at room temperature), rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

-

Scintillation Counting: Wash the filters with ice-cold buffer, and measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression to calculate the IC₅₀ value, which can then be converted to a Ki (inhibition constant).

Protocol for GABAA Receptor Binding Assay:

A similar protocol can be followed for GABAA receptors, using a radiolabeled ligand specific for the GABAA receptor, such as [³H]muscimol or [³H]flunitrazepam (for the benzodiazepine site).[9]

Electrophysiological Recordings in Xenopus Oocytes

This technique allows for the functional characterization of the compound's effect on specific GABA receptor subtypes expressed in a controlled environment.[2][10]

Step-by-Step Protocol:

-

Oocyte Preparation: Surgically remove oocytes from a female Xenopus laevis frog and treat with collagenase to defolliculate.

-

cRNA Injection: Inject the oocytes with cRNAs encoding the subunits of the desired GABA receptor subtype (e.g., for GABAA: α1, β2, and γ2 subunits; for GABAB: GABAB1 and GABAB2 subunits).

-

Incubation: Incubate the injected oocytes for 2-5 days to allow for receptor expression.

-

Two-Electrode Voltage Clamp (TEVC) Recording: Place an oocyte in a recording chamber and impale it with two microelectrodes filled with KCl. Clamp the membrane potential at a holding potential (e.g., -70 mV).

-

Drug Application: Perfuse the oocyte with a solution containing GABA to elicit a baseline current. Then, co-apply GABA with varying concentrations of this compound to determine its effect on the GABA-evoked current.

-

Data Analysis: Measure the peak amplitude of the GABA-evoked currents in the absence and presence of the test compound. For agonists, a dose-response curve can be generated to determine the EC₅₀. For modulators, the potentiation or inhibition of the GABA response can be quantified.

Experimental Workflow for Pharmacological Characterization

Caption: A comprehensive workflow for the investigation of the target compound.

Data Presentation and Interpretation

All quantitative data from the proposed experiments should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: Hypothetical Binding Affinity Data

| Receptor Subtype | Radioligand | Test Compound Ki (nM) | Control Compound Ki (nM) |

| GABAB | [³H]CGP 54626 | Experimental Value | Baclofen: Value |

| GABAA (α1β2γ2) | [³H]Muscimol | Experimental Value | GABA: Value |

| GABAA (α1β2γ2) | [³H]Flunitrazepam | Experimental Value | Diazepam: Value |

Table 2: Hypothetical Functional Potency Data

| Receptor Subtype | Assay | Parameter | Test Compound Value (µM) |

| GABAB (GABAB1/GABAB2) | TEVC | EC₅₀ | Experimental Value |

| GABAA (α1β2γ2) | TEVC | % Potentiation of EC₂₀ GABA | Experimental Value |

Conclusion and Future Directions

This compound represents a novel and unexplored molecule with significant potential as a GABA analogue. Based on its structural features and the known pharmacology of related compounds, it is hypothesized to act as a GABAB receptor agonist and a potential positive allosteric modulator of GABAA receptors. The dimethoxy substitution pattern is predicted to enhance its pharmacokinetic and pharmacodynamic properties.

The synthetic and experimental protocols outlined in this guide provide a clear and scientifically rigorous path for the comprehensive evaluation of this compound. Successful validation of its GABAergic activity would pave the way for further preclinical development, including in vivo studies in animal models of anxiety, epilepsy, and neuropathic pain. The exploration of such novel chemical entities is crucial for the advancement of neuropharmacology and the development of next-generation therapeutics for a wide range of neurological and psychiatric disorders.

References

-

Asproni, B., Talani, G., Busonero, F., Pau, A., Sanna, S., Cerri, R., Mascia, M. P., Sanna, E., & Biggio, G. (2005). Synthesis, structure-activity relationships at the GABA(A) receptor in rat brain, and differential electrophysiological profile at the recombinant human GABA(A) receptor of a series of substituted 1,2-diphenylimidazoles. Journal of Medicinal Chemistry, 48(16), 5238–5252. [Link]

-

Barabanov, M. A., et al. (2024). Synthesis of D,L-2-Amino-3-(3,4-dihydroxyphenyl)propanoic Acid. Russian Journal of Organic Chemistry, 60(5), 866-875. [Link]

-

Albright, S. (2023). NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. University of Illinois Urbana-Champaign. [Link]

-

Bowery, N. G. (1992). GABA-B receptor pharmacology. Annual Review of Pharmacology and Toxicology, 33, 109-147. [Link]

-

Genton, P. (2009). Gabapentin and pregabalin: a review of their anticonvulsant mechanisms. Epileptic Disorders, 11(4), 283-294. [Link]

-

Kaupmann, K., et al. (1997). Expression cloning of GABA(B) receptors uncovers similarity to metabotropic glutamate receptors. Nature, 386(6622), 239-246. [Link]

-

Enna, S. J., & McCarson, K. E. (2006). The role of GABA in the mediation and perception of pain. Advances in Pharmacology, 54, 1-27. [Link]

-

Chebib, M., & Johnston, G. A. (1999). The ‘ABC’ of GABA receptors: a brief review. Clinical and Experimental Pharmacology and Physiology, 26(11), 937-940. [Link]

-

Khom, S., et al. (2007). Valerenic acid potentiates and inhibits GABA(A) receptors: molecular mechanism and subunit specificity. Neuropharmacology, 53(1), 178-187. [Link]

-

Lapin, I. (2001). Phenibut (beta-phenyl-GABA): a tranquilizer and nootropic drug. CNS Drug Reviews, 7(4), 471-481. [Link]

-

Mehta, A. K., & Ticku, M. K. (1998). Chronic ethanol administration alters the modulatory effect of 5alpha-pregnan-3alpha-ol-20-one on the binding characteristics of various radioligands of GABAA receptors. Brain Research, 805(1-2), 88-94. [Link]

-

Sarasa, S. B., et al. (2020). A role of GABA analogues in the treatment of neurological diseases. Current Pharmaceutical Design, 26(32), 3959-3970. [Link]

-

Sieghart, W. (1995). Structure and pharmacology of gamma-aminobutyric acidA receptor subtypes. Pharmacological Reviews, 47(2), 181-234. [Link]

-

Sigel, E., & Steinmann, M. E. (2012). Structure, function, and modulation of GABAA receptors. The Journal of Biological Chemistry, 287(48), 40224-40231. [Link]

-

Zvejniece, L., et al. (2015). R-phenibut binds to the α2-δ subunit of voltage-dependent calcium channels and exerts gabapentin-like anti-nociceptive effects. Pharmacology, Biochemistry and Behavior, 137, 44-50. [Link]

-

PDSP. (n.d.). GABAA Receptor Binding Assay Protocol. Psychoactive Drug Screening Program. [Link]

-

Davies, J., & Watkins, J. C. (1974). The action of β-phenyl-GABA derivatives on neurones of the cat cerebral cortex. Brain Research, 70(3), 501-505. [Link]

-

Bowery, N. G., Hill, D. R., & Hudson, A. L. (1985). -baclofen: an improved ligand for GABAB sites. Neuropharmacology, 24(3), 207-210. [Link]

-

Kerr, D. I., & Ong, J. (2001). GABA(B) receptors. Pharmacology & Therapeutics, 89(3), 191-246. [Link]

-

Krishek, B. J., et al. (1994). A single amino acid residue controls the rapidly desensitizing features of a recombinant GABAA receptor. Neuron, 12(5), 1081-1095. [Link]

-

Lüscher, C., & Keller, C. A. (2004). Regulation of GABAA receptor trafficking, channel activity, and synaptic localization. Pharmacological Reviews, 56(1), 1-24. [Link]

-

Owen, D. R., & Wood, M. D. (2001). GABA(B) receptor antagonists. Current Opinion in Pharmacology, 1(1), 40-46. [Link]

-

Rudolph, U., & Möhler, H. (2004). Analysis of GABAA receptor subunits by gene targeting. Annual Review of Pharmacology and Toxicology, 44, 475-498. [Link]

-

Whiting, P. J., McKernan, R. M., & Wafford, K. A. (1995). Structure and pharmacology of vertebrate GABAA receptor subtypes. International Review of Neurobiology, 38, 95-138. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Methods for the Discovery of Novel Compounds Modulating a Gamma-Aminobutyric Acid Receptor Type A Neurotransmission [jove.com]

- 3. Phenibut (beta-phenyl-GABA): a tranquilizer and nootropic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Phenibut (β‐Phenyl‐GABA): A Tranquilizer and Nootropic Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemistry.illinois.edu [chemistry.illinois.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Document: Synthesis, structure-activity relationships at the GABA(A) receptor in rat brain, and differential electrophysiological profile at the reco... - ChEMBL [ebi.ac.uk]

- 9. PDSP - GABA [kidbdev.med.unc.edu]

- 10. Valerenic acid derivatives as novel subunit-selective GABAA receptor ligands –in vitro and in vivo characterization - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Amino-3-(2,3-dimethoxyphenyl)propanoic Acid

Introduction: The Significance of a Versatile β-Amino Acid

3-Amino-3-(2,3-dimethoxyphenyl)propanoic acid is a non-proteinogenic β-amino acid, a class of compounds of significant interest in medicinal chemistry and drug development. Unlike their α-amino acid counterparts, β-amino acids possess an additional carbon in their backbone, which imparts unique conformational properties to peptides and other molecules into which they are incorporated. This structural feature can lead to enhanced metabolic stability and improved target selectivity. Specifically, the (S)-enantiomer of this compound is recognized as a valuable building block in organic synthesis and has been explored for its potential in developing compounds with neuroprotective properties.[1][2] Its unique substitution pattern on the phenyl ring makes it a key component for creating complex molecular architectures.[1]

This application note provides a detailed, field-proven protocol for the synthesis of this compound via a one-pot, three-component reaction. This method is advantageous due to its operational simplicity, use of readily available starting materials, and generally good yields.[3][4]

Synthetic Pathway Overview: A One-Pot Three-Component Approach

The synthesis of this compound can be efficiently achieved through a variation of the Mannich reaction.[3][5] This one-pot synthesis involves the condensation of 2,3-dimethoxybenzaldehyde, malonic acid, and ammonium acetate in a suitable solvent. The causality behind this choice of reactants lies in their specific roles in constructing the target β-amino acid backbone.

The reaction proceeds through the initial formation of an imine from the reaction of 2,3-dimethoxybenzaldehyde and ammonia (generated from ammonium acetate). Simultaneously, malonic acid acts as the carbon nucleophile. The subsequent condensation of these intermediates, followed by decarboxylation, leads to the formation of the desired this compound.

Below is a diagram illustrating the overall synthetic workflow.

Caption: Synthetic workflow for the one-pot synthesis.

Detailed Synthesis Protocol

This protocol is adapted from established procedures for the synthesis of 3-amino-3-arylpropanoic acids.[4]

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume | Notes |

| 2,3-Dimethoxybenzaldehyde | 166.17 | 30.0 | 4.99 g | High purity is recommended. |

| Malonic Acid | 104.06 | 30.2 | 3.14 g | |

| Ammonium Acetate | 77.08 | 40.2 | 3.10 g | Acts as the ammonia source. |

| Ethanol (95%) | 46.07 | - | 50.0 mL | Solvent for the reaction. |

| Cold Ethanol (95%) | - | - | As needed | For washing the product. |

| Deionized Water | 18.02 | - | As needed | For work-up if necessary. |

Equipment

-

250 mL round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Buchner funnel and filter paper

-

Vacuum flask

-

Standard laboratory glassware

Experimental Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine 2,3-dimethoxybenzaldehyde (4.99 g, 30.0 mmol), malonic acid (3.14 g, 30.2 mmol), and ammonium acetate (3.10 g, 40.2 mmol).

-

Solvent Addition: Add 50.0 mL of 95% ethanol to the flask.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux with continuous stirring. The reaction is typically heated for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Product Precipitation: Upon completion of the reaction, a white precipitate of the product should form. Allow the reaction mixture to cool to room temperature.

-

Isolation of the Product: Collect the white precipitate by vacuum filtration using a Buchner funnel.

-

Washing: Wash the collected solid with a small amount of cold 95% ethanol to remove any unreacted starting materials and impurities.

-

Drying: Dry the purified product under reduced pressure to obtain this compound as a colorless solid.

Reaction Mechanism Visualization

The following diagram illustrates the plausible reaction mechanism for the formation of the β-amino acid.

Caption: Plausible reaction mechanism for the synthesis.

Trustworthiness and Self-Validation

The protocol described is a self-validating system. The formation of a white precipitate upon cooling is a strong indicator of product formation. The purity of the final product can be readily assessed by standard analytical techniques such as:

-

Melting Point Determination: The synthesized compound should have a sharp melting point. The reported melting point for (S)-3-Amino-3-(2,3-dimethoxyphenyl)propionic acid is 197-201 °C (with decomposition).[1]

-

NMR Spectroscopy (¹H and ¹³C): This will confirm the chemical structure of the product and identify any impurities.

-

Infrared (IR) Spectroscopy: The presence of characteristic peaks for the amino and carboxylic acid functional groups will further validate the product's identity.

Conclusion

This application note provides a comprehensive and reliable protocol for the synthesis of this compound. The one-pot, three-component reaction is an efficient and straightforward method suitable for laboratory-scale production. The resulting β-amino acid is a valuable building block for further synthetic applications in drug discovery and materials science.

References

-

PrepChem. Synthesis of 3-(m-methoxyphenyl)propionic acid. Available from: [Link]

-

Organic Syntheses. (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Available from: [Link]

- Google Patents. CN101982458A - 3-amino-3-arylpropionic acid and preparation method thereof.

-

PrepChem. Preparation of 3,4-dimethoxybenzaldehyde. Available from: [Link]

- Google Patents. CN105693529A - 2-amino-4-hydroxy-3-methoxybenzaldehyde synthesis technology.

-

Kandhasamy, S., et al. (2019). Synthesis of β-Amino Diaryldienones Using the Mannich Reaction. Molecules, 24(9), 1788. Available from: [Link]

-

ResearchGate. A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. Available from: [Link]

-

Wiley-VCH. Supporting Information for "Enantioselective N-Acylation of β-Amino Acids". Available from: [Link]

-

Royal Society of Chemistry. 3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. Available from: [Link]

-

ResearchGate. Synthesis of D,L-2-Amino-3-(3,4-dihydroxyphenyl)propanoic Acid. Available from: [Link]

-

Organic Chemistry Portal. β-Amino Acid synthesis by C-C coupling. Available from: [Link]

- Google Patents. DD251258A3 - PROCESS FOR PREPARING 3,4-DIMETHOXY-BENZALDEHYDE AFTER THE SOMMELET REACTION.

-

University of Illinois. NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. Available from: [Link]

- Google Patents. BR0009277A - Preparation process of 3s-3-amino-3-aryl propionic acid and derivatives thereof.

-

International Journal of Innovative Technology and Exploring Engineering (IJITEE). Synthesis of β-Amino Carbonyl Compounds via Mannich reaction using sulfated MCM-41. Available from: [Link]

-

Chemistry LibreTexts. Synthesis of Amino Acids. Available from: [Link]

-

PubMed. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Available from: [Link]

Sources

Application Note: Chiral Separation of 3-Amino-3-(2,3-dimethoxyphenyl)propanoic Acid

[1]

Molecule:Abstract & Strategic Overview

The separation of This compound enantiomers represents a critical quality gate in the development of peptidomimetics and neuropharmacological agents. As a

This guide moves beyond generic "screening" advice. It establishes a Direct Chiral HPLC Protocol using Crown Ether technology as the primary standard (Gold Method), enabling the resolution of the free amino acid without derivatization. A secondary Zwitterionic Protocol is provided for orthogonality.

Key Technical Challenges:

-

Solubility: The zwitterionic nature of the free amino acid requires pH control for solubility and retention.

-

Detection: The 2,3-dimethoxy group provides a strong UV chromophore, but oxidative stability must be monitored.

-

Resolution: The

-position of the amine increases the distance from the acid moiety, altering the binding geometry compared to

Primary Protocol: Crown Ether Direct Resolution (Gold Standard)

Rationale: Crown ether phases (specifically chiral 18-crown-6 ethers) form host-guest inclusion complexes with primary ammonium ions (

Chromatographic Conditions[1][2][3][4][5][6][7][8][9][10][11]

| Parameter | Specification |

| Column | CROWNPAK CR-I(+) (Daicel) or equivalent (Immobilized Chiral Crown Ether) |

| Dimensions | 3.0 mm x 150 mm, 5 µm (Analytical) |

| Mobile Phase | Perchloric Acid (HClO |

| Composition | Isocratic: 90% Aqueous HClO |

| Flow Rate | 0.4 - 0.5 mL/min |

| Temperature | 10°C - 25°C (Lower temperature significantly increases Resolution |

| Detection | UV @ 210 nm (Amide/Carboxyl) and 280 nm (Aromatic ether) |

| Sample Diluent | Mobile Phase (Must be acidic to ensure protonation) |

Step-by-Step Execution

-

System Preparation:

-

Flush the system with water, then equilibrate with the acidic mobile phase for at least 30 minutes.

-

Critical: The column requires the amine to be fully protonated (

). Ensure the mobile phase pH is -

Note: Perchloric acid is preferred over TFA because perchlorate anions (

) form better ion pairs with the complex, improving peak shape.

-

-

Sample Preparation:

-

Dissolve 1.0 mg of racemic 3-A-2,3-DMPP in 1.0 mL of the mobile phase.

-

Filter through a 0.22 µm PTFE filter.

-

Self-Validation: Inject a blank (mobile phase) to ensure no ghost peaks from the acid or system carryover.

-

-

Optimization Logic (The "Why"):

-

If

: Lower the temperature to 10°C. Crown ether inclusion is exothermic; lower heat stabilizes the complex, drastically improving separation factors ( -

If Retention is too low (

): Decrease the Methanol content (e.g., go to 5% MeOH or 100% Aqueous pH 1.5). Organic modifiers compete with the ammonium ion for the crown cavity.

-

-

System Suitability Criteria:

-

Resolution (

) > 2.0 -

Tailing Factor (

) < 1.3 -

Retention Time Repeatability (%RSD) < 0.5% (n=5)

-

Secondary Protocol: Zwitterionic Phase (Teicoplanin)

Rationale: If the use of perchloric acid is restricted (e.g., MS compatibility issues), a Teicoplanin-based column (Chirobiotic T) is the alternative. It operates via a multimodal mechanism (hydrogen bonding + ionic interaction).

Chromatographic Conditions[1][2][3][4][5][6][7][8][9][10][11]

| Parameter | Specification |

| Column | Chirobiotic T (Astec/Supelco) |

| Mobile Phase | Ethanol / Water / Acetic Acid / Triethylamine (TEA) |

| Composition | 50:50:0.1:0.1 (v/v/v/v) - "Polar Ionic Mode" |

| Flow Rate | 1.0 mL/min |

| Temperature | 25°C |

| Detection | UV @ 280 nm |

Mechanism & Troubleshooting

-

Mechanism: The separation relies on the "Teicoplanin Aglycone" pocket. The 2,3-dimethoxy group may cause steric hindrance in the binding pocket compared to unsubstituted phenylalanine.

-

Optimization: If peaks are broad, increase the ionic strength by using 10-20 mM Ammonium Acetate in the water portion instead of just additives.

Logical Workflow & Decision Tree

The following diagram illustrates the decision process for selecting the correct method based on the sample state (Free Acid vs. Protected).

Figure 1: Decision matrix for the chiral separation of this compound.

Scientific Validation & Mechanism

The "Crown Ether Effect" on -Amino Acids

Unlike polysaccharide columns that rely on hydrogen bonding and dipole-dipole interactions (which can be weak for free zwitterions), the Crownpak CR-I(+) utilizes a host-guest mechanism.

-

The 18-crown-6 ether ring size is perfectly matched to the atomic radius of the

group (approx 2.6 - 3.2 Å). -

The chiral barrier is provided by the binaphthyl groups on the crown ether.

-

Relevance to 2,3-Dimethoxy: The bulky 2,3-dimethoxy phenyl group is located at the

-position. On a crown ether column, the chiral discrimination is driven by the spatial arrangement of the

Reference Data (Simulated/Analogous)

Based on homologous

-

Elution Order: typically L- (S) elutes before D- (R) on CR(+) columns, but this must be confirmed with a standard.

-

Selectivity (

): Expected range 1.2 – 1.8. -

Loadability: Crown ether columns have lower capacity than polysaccharides. For Prep LC, inject < 5 mg per run on a 10 mm I.D. column.

References

-

Hyun, M. H. (2016).

-Amino Acids by HPLC Using Crown Ether-Based Chiral Stationary Phases. Journal of Separation Science. Link -

Daicel Corporation. (2023). Instruction Manual for CROWNPAK CR-I(+). Chiral Technologies. Link

-

Ilisz, I., et al. (2008).

-amino acids. Journal of Pharmaceutical and Biomedical Analysis. Link -

Péter, A., et al. (2001).

-amino acids. Journal of Chromatography A. Link[1] -

Supelco/Sigma-Aldrich. (2022). Chirobiotic T Chiral HPLC Columns User Guide. Link

Receptor binding assay protocol for 3-Amino-3-(2,3-dimethoxyphenyl)propanoic acid

Focus Compound: 3-Amino-3-(2,3-dimethoxyphenyl)propanoic acid

CAS: 34840-98-7 | Molecular Weight: 225.24 g/mol Application: Peptidomimetic Scaffold Characterization & Affinity Screening[1][2][3]

Introduction & Therapeutic Context

This compound is a specialized

In drug discovery, this specific scaffold—featuring the electron-rich 2,3-dimethoxyphenyl moiety—is frequently employed as a pharmacophore in:

-

Integrin Antagonists: Mimicking the aspartic acid residue in RGD (Arg-Gly-Asp) sequences to target

or -

Neuroactive Peptidomimetics: The 2,3-dimethoxy motif is structurally homologous to regions of isoquinoline alkaloids, enhancing binding affinity at Sigma-1 and Dopamine receptors when incorporated into larger peptide backbones.[1]

-

Antimicrobial Peptides (AMPs): Enhancing the half-life and membrane-penetrating properties of host-defense peptide analogs.[1]

This protocol details a Competitive Radioligand Binding Assay designed to determine the affinity (

Assay Principle: Competitive Displacement

The assay measures the ability of the non-radioactive test compound (this compound) to compete with a high-affinity radioligand (e.g., [

-

Signal: Radioactivity (CPM) retained on the filter or bead.[1]

-

Readout: Decrease in signal is proportional to the binding affinity of the test compound.[1]

-

Key Parameter:

(concentration inhibiting 50% of specific radioligand binding), converted to

Mechanistic Pathway (DOT Diagram)

Caption: Competitive equilibrium dynamics between the radioligand and the beta-amino acid test compound for the receptor binding pocket.

Materials & Reagents

A. Compound Preparation

-

Test Compound: this compound (Store at 4°C, desiccated).

-

Solvent: Dimethyl sulfoxide (DMSO).[1] Note: Beta-amino acids are zwitterionic.[1] If the free acid is insoluble in aqueous buffer, dissolve in 100% DMSO to create a 10 mM stock, then dilute.[1]

-

Control Ligand: Cilengitide (for Integrins) or Haloperidol (for Sigma receptors).[1]

B. Biological Reagents

-

Receptor Source: HEK293 cell membranes overexpressing Integrin

(or target of interest).[1] -

Radioligand: [

I]-Echistatin (Specific Activity: 2200 Ci/mmol).[1] -

Assay Buffer: 20 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM CaCl

, 1 mM MgCl-

Critical: Divalent cations (Ca

, Mg

-

C. Hardware

-

96-well GF/B glass fiber filter plates (pre-soaked in 0.5% Polyethyleneimine to reduce non-specific binding).[1]

-

Vacuum Manifold.[1]

-

Gamma Counter or TopCount Scintillation Counter.[1]

Detailed Experimental Protocol

Step 1: Compound Serial Dilution

-

Prepare a 10 mM stock of this compound in 100% DMSO.

-

Perform a 1:3 serial dilution in Assay Buffer (containing 5% DMSO) to generate 10 concentrations ranging from

to -

Note: Final DMSO concentration in the assay well must be

to avoid denaturing the receptor.[1]

Step 2: Assay Assembly (96-Well Format)

Add reagents to the plate in the following order (Total Volume = 200

| Component | Volume ( | Purpose |

| Assay Buffer | 50 | Volume adjustment |

| Test Compound | 50 | Displacing ligand (Various conc.)[1] |

| Radioligand | 50 | Fixed conc.[1] (typically |

| Membrane Prep | 50 | Receptor source ( |

-

Non-Specific Binding (NSB) Wells: Add

of excess unlabeled competitor ( -

Total Binding (TB) Wells: Add

of Assay Buffer instead of the test compound.

Step 3: Incubation

-

Seal the plate with an adhesive film.[1]

-

Incubate at Room Temperature (25°C) for 60–120 minutes with gentle orbital shaking.

-

Rationale: Beta-amino acids may have slower association kinetics (

) due to conformational rigidity; extended incubation ensures equilibrium.[1]

-

Step 4: Termination & Filtration

-

Pre-wet the GF/B filter plate with Assay Buffer.[1]

-

Place the plate on the vacuum manifold.[1]

-

Rapidly filter the reaction mixture through the glass fiber filters.[1]

-

Wash: Immediately wash wells 3x with

of ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4).-

Critical: Ice-cold buffer prevents the dissociation of the bound radioligand during the wash step.[1]

-

Step 5: Detection

-

Dry the filter plate at 50°C for 30 minutes.

-

Add

of Microscint-20 scintillation cocktail to each well. -

Seal and count in a Scintillation Counter for 1 minute/well.

Data Analysis & Interpretation

Calculations

-

Specific Binding (SB):

-

Percent Inhibition:

-

Curve Fitting: Plot % Inhibition vs. Log[Compound Concentration]. Fit data to a 4-Parameter Logistic (4PL) non-linear regression model.

Determination of

Calculate the inhibition constant (

- : Derived from the 4PL curve.[1]

- : Concentration of Radioligand used (nM).[1]

- : Dissociation constant of the Radioligand (determined previously via Saturation Binding).[1]

Expected Results Table

| Parameter | High Affinity Candidate | Low Affinity / Inactive |

| Hill Slope | ||

| Interpretation | Potent peptidomimetic; likely mimics RGD loop.[1] | Compound does not engage target; check solubility. |

Troubleshooting & Optimization

Workflow Logic (DOT Diagram)

Caption: Decision tree for troubleshooting poor binding data with beta-amino acid ligands.

-

Zwitterion Effect: The 3-amino and acid groups exist as zwitterions at neutral pH.[1] Ensure the pH of the assay buffer is strictly controlled (7.4), as shifts can alter the ionization state and binding capacity.[1]

-

Filter Binding: If the compound is hydrophobic (due to the dimethoxyphenyl group), it may stick to the GF/B filters.[1] Always include a "No Receptor" control to measure filter retention.[1]

References

-

Gellman, S. H. (1998).[1] "Foldamers: A Manifesto." Accounts of Chemical Research, 31(4), 173–180.[1] Link[1]

-

Steer, D. L., et al. (2002).[1] "Beta-Amino Acids: Versatile Peptidomimetics."[1] Current Medicinal Chemistry, 9(8), 811-822.[1] Link

-

Cheng, Y., & Prusoff, W. H. (1973).[1] "Relationship between the inhibition constant (Ki) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology, 22(23), 3099–3108.[1] Link[1]

-

Xiong, J. P., et al. (2002).[1] "Crystal Structure of the Extracellular Segment of Integrin

V

Sources

Application Note: Preclinical Profiling of 3-Amino-3-(2,3-dimethoxyphenyl)propanoic Acid

[1]

Primary Indications:Target Mechanism (Hypothetical):Executive Summary & Rationale

This compound represents a "next-generation"

To validate this compound as a therapeutic candidate, researchers must move beyond simple binding assays to functional in vivo models.[1] This guide outlines a Screening Cascade designed to filter false positives and establish a robust PK/PD relationship.

The Screening Cascade[1]

-

Phase I: Bioavailability & Safety (Rotarod, BBB Penetration).

-

Phase II: Primary Efficacy - Pain (Chronic Constriction Injury - CCI).

-

Phase III: Secondary Efficacy - Seizures (PTZ-Induced Convulsions).

Phase I: Safety & Pharmacokinetics (The "Go/No-Go" Step)[1]

Before efficacy testing, you must ensure the compound reaches the CNS and does not cause sedation, which mimics analgesia in behavioral tests.[1]

Protocol A: Rotarod Performance Test (Motor Coordination)

Objective: Differentiate true analgesia/anxiolysis from muscle relaxation or sedation. Animals: Male Sprague-Dawley rats (200–250 g) or C57BL/6 mice.

-

Training: Acclimate animals to the rotarod apparatus (accelerating from 4 to 40 rpm over 5 minutes) for 3 consecutive days. Exclude animals that fall in <60 seconds.

-

Baseline: Measure latency to fall immediately prior to dosing (

). -

Dosing: Administer this compound (10, 30, 100 mg/kg, p.o.) and Vehicle (0.5% Methylcellulose).

-

Testing: Measure latency to fall at 30, 60, 120, and 240 minutes post-dose.

-

Cut-off: A decrease in latency >50% compared to baseline indicates neurotoxicity/sedation.[1]

Success Criterion: No significant difference from vehicle at therapeutic doses.[1]

Phase II: Primary Efficacy - Neuropathic Pain

The Chronic Constriction Injury (CCI) model is the gold standard for testing gabapentinoid-like compounds.[1] It mimics human entrapment neuropathy (e.g., sciatica).[1]

Protocol B: Chronic Constriction Injury (CCI) of the Sciatic Nerve

Mechanism: Peripheral nerve injury induces central sensitization (spinal cord wind-up), a target for

1. Surgical Induction

-

Anesthesia: Isoflurane (2-3% induction, 1.5% maintenance).[1]

-

Procedure:

-

Expose the common sciatic nerve at the mid-thigh level via blunt dissection through the biceps femoris.[1]

-

Loosely tie 4 ligatures (4-0 chromic gut) around the nerve with ~1mm spacing.[1] Critical: Ligatures must barely constrict the nerve (visible retardation of epineural circulation) but not arrest blood flow.[1]

-

Close muscle and skin with sutures.[1]

-

-

Recovery: Allow 7–14 days for neuropathic pain (mechanical allodynia) to develop.[1]

2. Behavioral Testing (Von Frey Filaments)[1]

-

Apparatus: Wire mesh floor cage with access to the plantar surface of the hind paw.[1]

-

Baseline Selection: Test animals on Day 14 post-surgery. Select only rats with a paw withdrawal threshold (PWT) < 4.0 g (indicating allodynia).[1]

-

Dosing:

-

Measurement: Apply calibrated Von Frey filaments using the Up-Down Method (Dixon, 1980) at 1, 2, 4, and 6 hours post-dose.[1]

3. Data Analysis

Calculate the Maximal Possible Effect (MPE) :

Phase III: Secondary Efficacy - Epilepsy

1Protocol C: Pentylenetetrazol (PTZ) Induced Seizures

Objective: Assess efficacy against generalized absence or myoclonic seizures.

-

Dosing: Administer Test Compound (30, 60 min prior to PTZ) via i.p. or p.o.

-

Challenge: Inject PTZ (85 mg/kg, s.c.)—a dose known to induce convulsions in 97% of rodents (CD97).[1]

-

Observation: Place animal in a clear plexiglass cage and record for 30 minutes.

-

Scoring (Racine Scale):

Endpoint: Latency to first clonic seizure and protection from tonic extension (mortality).[1]

Data Presentation & Statistical Analysis

Expected Results Table

| Parameter | Vehicle | Gabapentin (100 mg/kg) | Test Cmpd (30 mg/kg) | Test Cmpd (100 mg/kg) |

| Rotarod Latency (s) | 180 ± 15 | 175 ± 20 | 178 ± 12 | 140 ± 18 (Sedation?)[1] |

| CCI PWT (g) | 3.2 ± 0.4 | 12.5 ± 1.1 | 8.4 ± 0.9* | 13.1 ± 1.5 |

| PTZ Latency (s) | 120 ± 30 | 450 ± 50 | 310 ± 40* | 580 ± 60 |

*Values are Mean ± SEM. *p<0.05, *p<0.01 vs Vehicle (ANOVA followed by Dunnett’s test).

Statistical Methods

-

Normality Test: Shapiro-Wilk test to confirm normal distribution.

-

Comparison: One-way ANOVA for multi-group comparison at single time points; Two-way RM ANOVA for time-course data (CCI model).

-

Software: GraphPad Prism or SigmaPlot.[1]

References

-

Bennett, G. J., & Xie, Y. K. (1988). A peripheral mononeuropathy in rat that produces disorders of pain sensation like those seen in man.[1] Pain, 33(1), 87-107.[1] Link

-